molecular formula C9H14Cl2N2 B1423884 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride CAS No. 1263378-92-2

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Cat. No. B1423884
CAS RN: 1263378-92-2
M. Wt: 221.12 g/mol
InChI Key: QMIDWHZGYFOVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is intended for research use only and not for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 . This indicates that the compound has a tetrahydroisoquinoline skeleton, which is a common structure in many bioactive compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.12 g/mol . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride: is a compound of interest in medicinal chemistry due to its structural similarity to natural bioactive alkaloids . Its potential to cross the blood-brain barrier (BBB) makes it a valuable scaffold for developing central nervous system (CNS) drugs . It has high GI absorption and is a P-gp substrate, indicating its potential in oral drug formulations .

Pharmacology

In pharmacology, this compound’s ability to permeate the BBB is particularly valuable. It can be used as a precursor for synthesizing compounds that target neurological disorders and diseases where brain penetration is crucial . Its physicochemical properties suggest it could be modified to enhance receptor binding or transport across the BBB .

Biochemistry

Biochemically, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride serves as a building block for the synthesis of complex molecules. It can be used to study enzyme-substrate interactions, especially in systems mimicking neurotransmitter processes . Its role in the synthesis of peptides and proteins with modified backbones is also an area of exploration .

Organic Synthesis

This compound is utilized in organic synthesis for constructing diverse molecular architectures. It’s particularly useful in the total synthesis of natural products and pharmaceuticals due to its reactive amine group, which can undergo various transformations . It’s also used in the synthesis of heterocycles, which are core structures in many drugs .

Analytical Chemistry

In analytical chemistry, 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride can be used as a standard or reference compound in chromatography and spectroscopy . Its well-defined structure and properties make it suitable for method development and validation in the analysis of complex biological matrices .

Materials Science

The compound’s potential applications in materials science include the development of novel organic semiconductors and conductive materials. Its rigid structure and electronic properties could be harnessed in the design of organic light-emitting diodes (OLEDs) or as part of sensory devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h4-6,9H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIDWHZGYFOVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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